molecular formula C10H10N2O2 B2519976 (3-methyl-1H-indazol-1-yl)acetic acid CAS No. 191795-48-9

(3-methyl-1H-indazol-1-yl)acetic acid

Cat. No. B2519976
CAS RN: 191795-48-9
M. Wt: 190.202
InChI Key: LFDOOTGCEZRKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-1H-indazol-1-yl)acetic acid, also known as 3MIAA, is an organic compound with a molecular formula of C7H7NO2. It is a member of the indazole family and has a structure composed of an indazole ring and an acetic acid side chain. 3MIAA has been widely studied due to its potential applications in medicinal chemistry and biochemistry. In

Scientific Research Applications

properties

IUPAC Name

2-(3-methylindazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDOOTGCEZRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-1H-indazol-1-yl)acetic acid

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